molecular formula C6H3F3INO B1313341 5-Iodo-3-(trifluoromethyl)pyridin-2-OL CAS No. 887707-23-5

5-Iodo-3-(trifluoromethyl)pyridin-2-OL

Cat. No.: B1313341
CAS No.: 887707-23-5
M. Wt: 288.99 g/mol
InChI Key: ACMILMILHHLANU-UHFFFAOYSA-N
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Description

5-Iodo-3-(trifluoromethyl)pyridin-2-OL: is a heterocyclic organic compound with the molecular formula C6H3F3INO. It is a derivative of pyridine, characterized by the presence of iodine and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL typically involves the iodination of 3-(trifluoromethyl)pyridin-2-OL. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethyl)pyridin-2-OL with an azide group replacing the iodine .

Scientific Research Applications

Chemistry: 5-Iodo-3-(trifluoromethyl)pyridin-2-OL is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the stability and efficacy of these compounds .

Mechanism of Action

The mechanism of action of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 5-Fluoro-3-iodo-pyridin-2-OL
  • 6-Iodo-5-methoxypyridin-3-OL
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 5-Iodo-3-methyl-pyridin-2-ylamine

Uniqueness: 5-Iodo-3-(trifluoromethyl)pyridin-2-OL is unique due to the presence of both iodine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Biological Activity

5-Iodo-3-(trifluoromethyl)pyridin-2-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula C6H4F3INOC_6H_4F_3INO and is characterized by the presence of a trifluoromethyl group and an iodine atom on the pyridine ring. These substituents are crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The iodine atom may play a role in binding affinity due to its ability to participate in halogen bonding.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, including:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes suggests potential anti-inflammatory properties.
  • Protein Kinases : Studies have shown that this compound can inhibit specific kinases involved in cancer cell proliferation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study reported the following Minimum Inhibitory Concentrations (MICs):

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF7 (breast cancer)

The compound induced apoptosis in these cells, with IC50 values reported as follows:

Cell Line IC50 (µM)
A54912.5
MCF715.0

These findings suggest that the compound may have potential as an anticancer therapeutic agent.

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. The results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics .
  • Anticancer Mechanism Investigation : Research conducted on A549 cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis . This study highlighted the compound's potential as a novel anticancer agent through ROS-mediated pathways.

Properties

IUPAC Name

5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMILMILHHLANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468007
Record name 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887707-23-5
Record name 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-3-(trifluoromethyl)pyridin-2-ol
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